molecular formula C25H38N6O3SSi B12574304 1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide CAS No. 191588-95-1

1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide

Cat. No.: B12574304
CAS No.: 191588-95-1
M. Wt: 530.8 g/mol
InChI Key: JQBXSYLZFVGVFR-UHFFFAOYSA-N
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Description

1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of multiple functional groups, including a methoxypyrimidinyl group, a piperazinyl group, and a trimethylsilyl group

Preparation Methods

The synthesis of 1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole core, followed by the introduction of the piperazinyl and methoxypyrimidinyl groups. The final step involves the addition of the trimethylsilyl group and the N-methylmethanesulfonamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide can be compared with other similar compounds, such as:

    5-Fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole: This compound shares a similar indole core and piperazinyl group but differs in the presence of a fluorine atom and the absence of the trimethylsilyl group.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds contain a piperazinyl group and a benzothiazole core, which is structurally different from the indole core of the target compound.

Properties

CAS No.

191588-95-1

Molecular Formula

C25H38N6O3SSi

Molecular Weight

530.8 g/mol

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-2-trimethylsilyl-1H-indol-5-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C25H38N6O3SSi/c1-26-35(32,33)17-19-8-9-22-21(15-19)20(25(29-22)36(3,4)5)7-6-10-30-11-13-31(14-12-30)24-23(34-2)16-27-18-28-24/h8-9,15-16,18,26,29H,6-7,10-14,17H2,1-5H3

InChI Key

JQBXSYLZFVGVFR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCCN3CCN(CC3)C4=NC=NC=C4OC)[Si](C)(C)C

Origin of Product

United States

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